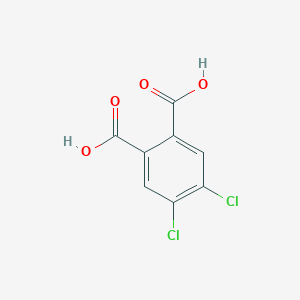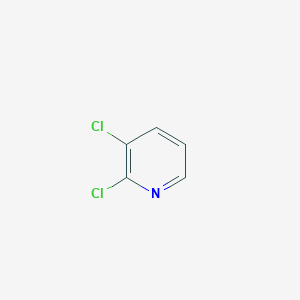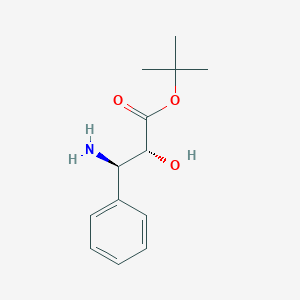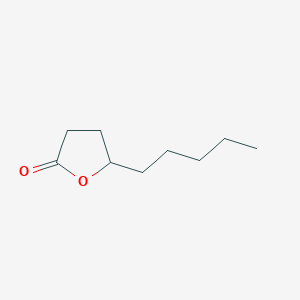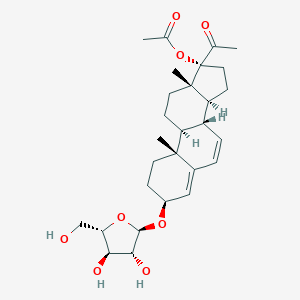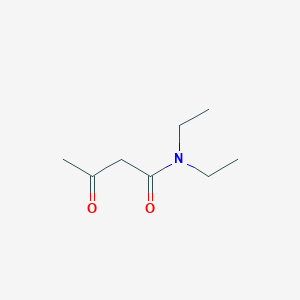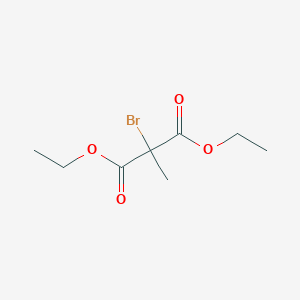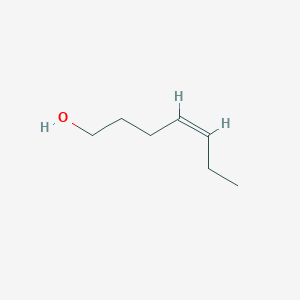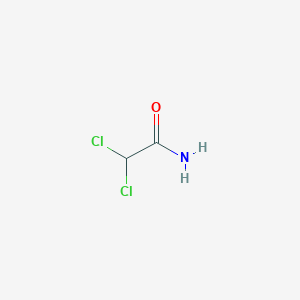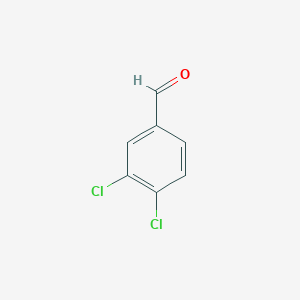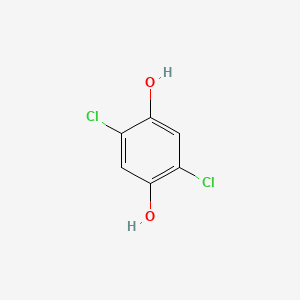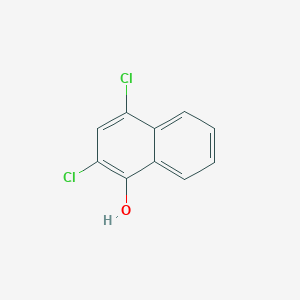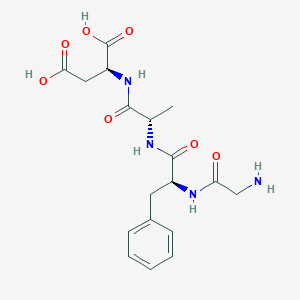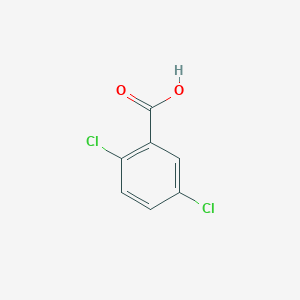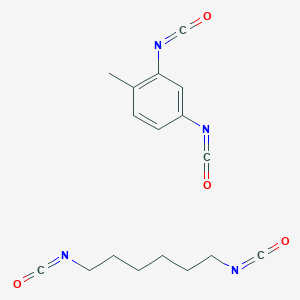
Benzene, 2,4-diisocyanato-1-methyl-, polymer with 1,6-diisocyanatohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 2,4-diisocyanato-1-methyl-, polymer with 1,6-diisocyanatohexane, commonly known as polyurethane, is a versatile polymer that has found extensive use in various industries. It is synthesized by the reaction of 2,4-diisocyanato-1-methylbenzene with 1,6-diisocyanatohexane. Polyurethane has a wide range of applications, including insulation, adhesives, coatings, and elastomers.
科学的研究の応用
Polyurethane has found extensive use in scientific research applications. In the field of materials science, polyurethane is used to create various types of materials, including foam, elastomers, and coatings. In the field of biomedical engineering, polyurethane is used to create medical devices, such as catheters, pacemaker leads, and artificial heart valves. In the field of tissue engineering, polyurethane is used to create scaffolds for the growth of new tissues.
作用機序
The mechanism of action of polyurethane depends on its specific application. In the case of foam, the blowing agent creates bubbles that expand the polymer, resulting in a lightweight material with excellent insulation properties. In the case of elastomers, the polymer chains are cross-linked, resulting in a material with excellent mechanical properties. In the case of coatings, the polymer forms a protective layer that prevents corrosion and wear.
生化学的および生理学的効果
Polyurethane has been extensively studied for its biochemical and physiological effects. In the case of medical devices, polyurethane has been shown to be biocompatible and non-toxic. However, in some cases, the degradation products of polyurethane can cause inflammation and tissue damage. In the case of foam, the blowing agents used in the synthesis of polyurethane have been shown to be harmful to the environment and human health.
実験室実験の利点と制限
Polyurethane has several advantages and limitations for lab experiments. Its versatility and ease of synthesis make it a popular choice for materials science and biomedical engineering research. However, the toxicity of some of its degradation products and the harmful effects of its blowing agents limit its use in some applications. Additionally, the mechanical properties of polyurethane can be affected by environmental factors, such as temperature and humidity.
将来の方向性
There are several future directions for polyurethane research. In the field of materials science, researchers are exploring new ways to modify polyurethane to improve its properties, such as its strength and durability. In the field of biomedical engineering, researchers are exploring new ways to use polyurethane to create medical devices that are more biocompatible and less toxic. Additionally, researchers are exploring new methods for the synthesis of polyurethane that are more environmentally friendly and sustainable.
Conclusion
Polyurethane is a versatile polymer that has found extensive use in various industries. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Polyurethane has several advantages and limitations for lab experiments, and there are several future directions for polyurethane research.
合成法
Polyurethane is synthesized by the reaction of 2,4-diisocyanato-1-methylbenzene with 1,6-diisocyanatohexane. The reaction is carried out in the presence of a catalyst and a blowing agent. The catalyst is usually a tin compound, while the blowing agent is a low-boiling point liquid that vaporizes during the reaction, creating bubbles that expand the polymer. The resulting polyurethane can be modified by adding various additives to improve its properties.
特性
CAS番号 |
128000-11-3 |
|---|---|
製品名 |
Benzene, 2,4-diisocyanato-1-methyl-, polymer with 1,6-diisocyanatohexane |
分子式 |
C17H18N4O4 |
分子量 |
342.35 g/mol |
IUPAC名 |
1,6-diisocyanatohexane;2,4-diisocyanato-1-methylbenzene |
InChI |
InChI=1S/C9H6N2O2.C8H12N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;11-7-9-5-3-1-2-4-6-10-8-12/h2-4H,1H3;1-6H2 |
InChIキー |
SSKTUAMBCSPDKX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=C=O)N=C=O.C(CCCN=C=O)CCN=C=O |
正規SMILES |
CC1=C(C=C(C=C1)N=C=O)N=C=O.C(CCCN=C=O)CCN=C=O |
その他のCAS番号 |
26426-91-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



